molecular formula C6H5ClNO6P B179904 2-Chloro-4-nitrophenyl dihydrogen phosphate CAS No. 14957-98-3

2-Chloro-4-nitrophenyl dihydrogen phosphate

Cat. No.: B179904
CAS No.: 14957-98-3
M. Wt: 253.53 g/mol
InChI Key: IKQSNKKSCOCCOD-UHFFFAOYSA-N
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Description

2-Chloro-4-nitrophenyl dihydrogen phosphate is an organophosphorus compound with the molecular formula C6H5ClNO6P. It is known for its applications in various scientific fields, including chemistry, biology, and environmental science. The compound is characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further bonded to a dihydrogen phosphate group.

Mechanism of Action

Target of Action

The primary target of 2-Chloro-4-nitrophenyl dihydrogen phosphate is Protein Tyrosine Phosphatases (PTPs) . PTPs are enzymes that remove phosphate groups from phosphorylated tyrosine residues on proteins. By doing so, they play a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Mode of Action

This compound interacts with its targets, the PTPs, by suppressing their activity . This suppression can lead to changes in the phosphorylation state of proteins, thereby affecting the signaling pathways they are involved in .

Biochemical Pathways

The compound is degraded via the 1,2,4-benzenetriol (BT) pathway in certain bacteria such as Cupriavidus sp. CNP-8 . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2C4NP-utilizers . The BT pathway involves the conversion of 2C4NP to BT via chloro-1,4-benzoquinone .

Pharmacokinetics

Given its molecular weight of 25353 , it is likely to have good bioavailability as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The suppression of PTPs by this compound can lead to changes in cellular processes controlled by these enzymes . This could potentially be used for therapeutic intervention against various diseases, including malignancies and autoimmune disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, certain bacteria, such as Cupriavidus sp. CNP-8, can degrade this compound, which would affect its persistence in the environment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-nitrophenyl dihydrogen phosphate typically involves the reaction of 2-chloro-4-nitrophenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Chloro-4-nitrophenol+POCl32-Chloro-4-nitrophenyl dihydrogen phosphate+HCl\text{2-Chloro-4-nitrophenol} + \text{POCl}_3 \rightarrow \text{this compound} + \text{HCl} 2-Chloro-4-nitrophenol+POCl3​→2-Chloro-4-nitrophenyl dihydrogen phosphate+HCl

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-nitrophenyl dihydrogen phosphate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to produce 2-chloro-4-nitrophenol and phosphoric acid.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a metal catalyst like palladium on carbon (Pd/C).

Major Products Formed

    Hydrolysis: 2-Chloro-4-nitrophenol and phosphoric acid.

    Substitution: Various substituted phenyl phosphates depending on the nucleophile used.

    Reduction: 2-Chloro-4-aminophenyl dihydrogen phosphate.

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis : 2-Chloro-4-nitrophenyl dihydrogen phosphate serves as a reagent in organic synthesis reactions, particularly in the formation of phosphates and phosphonates.
  • Substrate for Enzyme Assays : It is utilized as a substrate in enzyme kinetics studies, especially involving protein tyrosine phosphatases (PTPs), where it helps elucidate the mechanisms of enzyme action .

Biology

  • Enzyme Kinetics Studies : The compound is employed in research focused on enzyme kinetics, particularly for phosphatases. Its ability to inhibit PTPs can provide insights into cellular processes controlled by these enzymes .
  • Drug Development : Investigations into its potential as a therapeutic agent are ongoing, with studies exploring its role in modulating biological pathways relevant to disease mechanisms .

Environmental Science

  • Biodegradation Studies : Research indicates that certain bacteria, such as Cupriavidus sp. CNP-8, can degrade this compound through specific biochemical pathways, highlighting its environmental impact and potential for bioremediation .
  • Toxicity Assessments : Due to its chemical structure, this compound is subject to studies assessing its toxicity and environmental persistence, particularly in aquatic systems where it may pose risks to aquatic life .

Case Study 1: Biodegradation Mechanism

A study examined the cathodic reduction characteristics of 2-chloro-4-nitrophenol (a related compound) under electrochemical conditions. Results indicated that the compound undergoes degradation through microbial action coupled with electrochemical processes, leading to the formation of various intermediates. This study emphasizes the importance of understanding degradation pathways for assessing environmental risks associated with organophosphorus compounds .

Case Study 2: Enzyme Interaction

Research focused on the interaction of this compound with protein tyrosine phosphatases revealed that its inhibitory effects could lead to significant changes in cellular signaling pathways. This finding has implications for drug development targeting diseases linked to dysregulated phosphatase activity .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitrophenol: Lacks the phosphate group but shares similar reactivity.

    4-Nitrophenyl dihydrogen phosphate: Similar structure but without the chloro group.

    2,6-Dichloro-4-nitrophenol: Contains an additional chloro group, affecting its reactivity and applications.

Uniqueness

2-Chloro-4-nitrophenyl dihydrogen phosphate is unique due to the presence of both chloro and nitro groups, which confer distinct chemical properties and reactivity. Its ability to act as a substrate for phosphatases makes it valuable in biochemical research.

Biological Activity

2-Chloro-4-nitrophenyl dihydrogen phosphate (CNP) is a compound of significant interest due to its biological activities, particularly as an inhibitor of protein tyrosine phosphatases (PTPs). This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

CNP is a phosphoric acid derivative characterized by the presence of a chloro and nitro group on the phenyl ring. Its molecular formula is C_6H_6ClN_2O_5P, and it exhibits properties that make it a valuable tool in biochemical research.

CNP primarily acts as an inhibitor of protein tyrosine phosphatases (PTPs), which play a crucial role in regulating various cellular processes through the dephosphorylation of tyrosine residues on proteins. Inhibition of PTPs can lead to increased phosphorylation levels, thereby modulating signaling pathways associated with cell proliferation, differentiation, and survival.

Key Mechanisms:

  • Inhibition of PTPs : CNP binds to the active site of PTPs, preventing substrate access and thus inhibiting their enzymatic activity. This can lead to altered cellular signaling pathways.
  • Impact on Cancer Cells : By inhibiting PTPs, CNP can induce apoptosis in cancer cells, making it a candidate for anticancer therapy.

Biological Activity Overview

The biological activity of CNP has been explored in various studies, highlighting its potential therapeutic applications:

  • Anticancer Activity : Research indicates that CNP can inhibit the growth of several cancer cell lines by inducing apoptosis. For instance, studies have shown that treatment with CNP resulted in significant cytotoxic effects on MCF-7 breast cancer cells.
  • Antimicrobial Properties : Preliminary studies suggest that CNP exhibits antimicrobial activity against certain bacterial strains, although further research is needed to fully understand its spectrum of activity.
  • Enzyme Inhibition : As an inhibitor of PTPs, CNP has been studied for its potential to enhance insulin signaling by preventing the dephosphorylation of insulin receptor substrates.

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 breast cancer cells demonstrated that CNP significantly reduced cell viability with an IC50 value in the low micromolar range. Flow cytometry analyses indicated that CNP treatment led to G2/M phase cell cycle arrest and increased apoptosis rates.

TreatmentIC50 (μM)Mechanism
CNP5.0Induces apoptosis via PTP inhibition

Case Study 2: Antimicrobial Activity

In a series of experiments assessing antimicrobial effects, CNP was tested against Gram-positive and Gram-negative bacteria. Results indicated moderate antibacterial activity, particularly against Staphylococcus aureus.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli>64 μg/mL

Research Findings

Recent research has expanded the understanding of CNP's biological activities:

  • A study published in Pharmaceutical Sciences highlighted the compound's potential as an immunomodulator due to its ability to alter cytokine production in immune cells.
  • Another investigation focused on the role of CNP in enhancing insulin sensitivity in diabetic models, suggesting its utility in metabolic disorders.

Properties

IUPAC Name

(2-chloro-4-nitrophenyl) dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClNO6P/c7-5-3-4(8(9)10)1-2-6(5)14-15(11,12)13/h1-3H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQSNKKSCOCCOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClNO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439315
Record name AGN-PC-0N3TPY
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14957-98-3
Record name AGN-PC-0N3TPY
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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